2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a chlorinated benzamide core attached to a thiadiazole ring system, which is further linked to a quinoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common route involves the following key steps:
Formation of the Thiadiazole Core: : This can be achieved through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Quinoline Derivative Synthesis: : 3,4-dihydroquinoline derivatives can be synthesized through the reduction of quinoline using suitable reducing agents.
Coupling Reactions: : The thiadiazole ring can be linked to the quinoline derivative via a thioether bond. This is typically done using alkylation reactions with suitable halides.
Introduction of the Chlorobenzamide Moiety: : The final step involves the coupling of the 2-chlorobenzamide group to the prepared intermediate via a nucleophilic substitution reaction, often in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
In industrial settings, the synthesis of such compounds may employ similar strategies but on a larger scale, often with optimization for yield, purity, and cost-effectiveness. Process optimization can include solvent choice, temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the carbonyl groups in the compound to alcohols, or potentially reduce the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Nucleophiles for Substitution: : Amines, alcohols, thiols
Major Products Formed
Sulfoxides/Sulfones: from oxidation
Alcohols: from reduction of carbonyl groups
Substituted benzamides: from nucleophilic substitution
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Employed in the study of structure-activity relationships (SAR) to understand the impact of structural modifications on chemical reactivity.
Biology
Investigated for potential biological activity, including antibacterial, antifungal, and anticancer properties.
Used in biochemical assays to probe enzyme activities and binding affinities.
Medicine
Explored as a lead compound in drug discovery for developing new therapeutic agents.
Studied for its potential in targeting specific molecular pathways involved in diseases.
Industry
Used in research and development of novel coatings and polymers.
Mechanism of Action
The mechanism by which 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects largely depends on its interaction with specific molecular targets. For instance, if explored as a pharmaceutical agent, it might interact with enzymes, receptors, or DNA, altering their function and thereby exerting therapeutic effects.
Molecular Targets and Pathways
Enzymatic Inhibition: : The compound may act as an inhibitor for certain enzymes, blocking their active sites or modulating their activity.
Receptor Binding: : It could bind to specific receptors, influencing signal transduction pathways involved in cellular processes.
DNA Interactions: : Potential to intercalate with DNA or interact with specific sequences, affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Other Compounds
When compared to other compounds with similar structures, 2-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups and heterocyclic rings. This distinct structure may confer unique chemical reactivity and biological activity profiles.
Similar Compounds
N-Benzyl-2-chloro-4-(2-oxo-2-phenylethyl)benzenesulfonamide
3,4-Dihydroquinolin-2(1H)-one
1,3,4-Thiadiazole derivatives with different substituents
And there you have it! Quite the mouthful, but fascinating stuff
Properties
IUPAC Name |
2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c21-15-9-3-2-8-14(15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-5-7-13-6-1-4-10-16(13)25/h1-4,6,8-10H,5,7,11-12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXJMKAESYTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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